molecular formula C14H18O9 B12324205 1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

Cat. No.: B12324205
M. Wt: 330.29 g/mol
InChI Key: ARYSAKCPIBLSDO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Phloracetophenone 4’-O-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted or modified glycosides .

Scientific Research Applications

Phloracetophenone 4’-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phloracetophenone 4’-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the inhibition of oxidative stress and inflammatory pathways. The compound targets enzymes and proteins involved in the production of reactive oxygen species and inflammatory mediators, thereby reducing oxidative damage and inflammation .

Comparison with Similar Compounds

Phloracetophenone 4’-O-glucoside is unique among flavonoid glycosides due to its specific structure and biological activities. Similar compounds include:

Phloracetophenone 4’-O-glucoside stands out due to its specific glycosylation pattern and the range of biological activities it exhibits .

Properties

IUPAC Name

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-5(16)10-7(17)2-6(3-8(10)18)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYSAKCPIBLSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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